molecular formula C13H13O3P B048422 Diphenyl methylphosphonate CAS No. 7526-26-3

Diphenyl methylphosphonate

Cat. No. B048422
CAS RN: 7526-26-3
M. Wt: 248.21 g/mol
InChI Key: HPUPGAFDTWIMBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diphenyl methylphosphonate and its derivatives are synthesized through various methods. One approach involves the reaction of pyridine-3-carboxaldehyde with benzidine and triphenylphosphite in the presence of titanium tetrachloride as a catalyst, yielding diphenyl (4′-(Aryldiazenyl)biphenyl-4-ylamino)(pyridin-3-yl)methylphosphonate in high yield. This method has been used to produce azo dyes for dyeing polyester fabrics, demonstrating the compound's versatility in synthesis applications (Abdel-megeed et al., 2013).

Molecular Structure Analysis

The molecular structure of diphenyl methylphosphonate derivatives has been detailed through various spectroscopic techniques, including IR, NMR, and mass spectral data. These studies confirm the structures of synthesized compounds and their purity, facilitating the understanding of their molecular configurations and the potential for antimicrobial activities (Abdel-megeed, El‐Hiti, Badr, & Azaam, 2013).

Chemical Reactions and Properties

Diphenyl methylphosphonate and its derivatives engage in various chemical reactions, including the formation of azo dyes and the synthesis of β-lactams from β-amino acids. These reactions underscore the compound's reactivity and utility in producing a range of chemical entities with potential applications across different domains, including antimicrobial agents (Ueda & Mori, 1992).

Scientific Research Applications

  • Structural Studies : Diphenyl 1-(3-phenylthioureido)propylphosphonate is used in structural studies, particularly for characterizing bifurcated acceptor hydrogen bonds (Chęcińska & Grabowski, 2005).

  • Potential Therapeutic Applications : Diphenyl N-arylamino(pyrrole-2-yl)methylphosphonates have potential as anticancer, antiviral, antimicrobial, antifungal, or herbicidal agents, though their ecotoxicity needs evaluation (Lewkowski et al., 2017).

  • Inhibitors of Prostate-Specific Antigen : Diphenyl α-aminoalkylphosphonate ester derivatives act as potent inhibitors of prostate-specific antigen (PSA), suggesting potential use in targeting PSA in prostate tumor progression (Kojtari et al., 2014; Ji et al., 2015).

  • Chelating System for Metal Recovery : Diphenyl methylphosphonate can be used as a chelating system for recovering strategic metals (Dougourikoye et al., 2020).

  • Inhibitor of Oil Body Mobilization in Plants : It blocks the breakdown of pre-existing oil bodies in Arabidopsis, resulting in retention of triacylglycerol and accumulation of acyl CoAs (Brown et al., 2013).

  • Application in Polyesters as Disperse Dyes : Diphenyl (4′-aminobiphenyl-4-ylamino)(pyridin-3-yl)methylphosphonates have been applied to polyesters as disperse dyes, improving their fastness properties (Abdel-megeed et al., 2013).

  • DPP IV Inhibitor in Medicine : The 4-acetylamino-substituted derivative of diphenyl methylphosphonate (11e) shows high potency as a DPP IV inhibitor, with low cytotoxicity in human peripheral blood mononuclear cells (Belyaev et al., 1999).

  • Anticancer Activities : It displays significant anticancer activities against breast carcinoma cell line (MCF7) and shows promise as an antioxidant and anticancer agent (Awad et al., 2018; Awad et al., 2019).

  • Antimicrobial Activities : Diphenyl methylphosphonates have shown antimicrobial activities against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Schccaromycies cerevisiae (Abdel-megeed et al., 2012; Abdel-megeed et al., 2013).

  • Fuel Cell Applications : Phenylphosphonic acid functionalized poly[aryloxyphosphazenes], related to diphenyl methylphosphonate, have been considered for use as proton-conducting membranes in fuel cells (Allcock et al., 2002).

  • Synthetic Chemistry : An improved method for synthesizing Diphenyl alpha-(diethoxythiophosphorylamino)methylphosphonates has been developed, which is significant for chemical synthesis (Miao et al., 2006).

Safety And Hazards

Diphenyl methylphosphonate should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

Diphenyl methylphosphonate has been shown to be an effective catalyst for the synthesis of fatty acids and alicyclic compounds with hydroxyl groups . Future research may focus on exploring more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds .

properties

IUPAC Name

[methyl(phenoxy)phosphoryl]oxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c1-17(14,15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUPGAFDTWIMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064731
Record name Diphenyl methylphosphonate
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Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl methylphosphonate

CAS RN

7526-26-3
Record name Diphenyl methylphosphonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-methyl-, diphenyl ester
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Record name Phosphonic acid, P-methyl-, diphenyl ester
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Record name Diphenyl methylphosphonate
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Record name Diphenyl methylphosphonate
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Synthesis routes and methods I

Procedure details

A reactor fitted with an efficient condenser, thermometer, mechanical stirrer and side-arm addition funnel was charged with 1552 g (5.0 mol) of triphenyl phosphite. The reactant was placed under a nitrogen blanket and heated to reflux. A solution of 5.0 g of methyl iodide in 160 g (5.1 mol) of methanol was then slowly added over a two hour period. Throughout the addition, the temperature of the reactor contents was maintained within the 200°-250° C. range. One further hour at 215° C. proved sufficient for the reaction to reach completion. Subsequently, an aspirator vacuum distillation removed 468 g (5.0 mol) of phenol containing a small amount of anisole. Thereafter, a high vacuum distillation recovered 1150 g (4.6 mol, 92% yield) of diphenyl methylphosphonate. Glc analysis using a 6 foot column packed with 10% OV-101 on chromosorb W, was employed to monitor the progress of both the reaction and distillation. The 31P signal for the product appeared at -24.0 ppm. Proton nmr signals were seen at τ 8.36 (3H, doublet, J=18 HZ, CH3P) and τ 2.9-2.5 (10H, multiplet, phenyl).
Quantity
1552 g
Type
reactant
Reaction Step One
Quantity
468 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a three-necked flask equipped with thermometer, magnetic stirrer, distillation head and nitrogen inlet 163 g (0.52 mol) of triphenyl phosphite and 1.0 mL of methyl iodide were charged. Then, 32.7 g (0.26 mol) of trimethyl phosphite was added drop-wise at 100–110° C. over the course of one hour. The reaction temperature was then raised to 210° C. and an exothermic reaction was observed. The reaction temperature was maintained at 230° C. for two hours, and the reaction mixture was analyzed before it underwent transesterification. Diphenyl methylphosphonate was obtained as a liquid. The 31P NMR (CDCl3) indicated 95% diphenyl methylphosphonate. The impurities included triphenyl phosphate (0.8%, δ=−16.4 ppm), trimethyl phosphate (0.6%, δ=−10.3 ppm), and unknown compounds (δ=19.8, 20.4. 28.4 ppm). The acid number of this crude diphenyl methylphosphonate was 5.4 mg KOH/g
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
J Herweh - The Journal of Organic Chemistry, 1966 - ACS Publications
… That chlorosulfonation of triphenyl phosphate and diphenyl methylphosphonate occurs … Chlorosulfonation of Diphenyl Methylphosphonate.—The procedure described for the …
Number of citations: 3 pubs.acs.org
ML Honig, ED Weil - The Journal of Organic Chemistry, 1977 - ACS Publications
… A mixture of 74.4 g (0.30 mol) of diphenyl methylphosphonate, 20.4 g (0.15 mol) of … A reactor was charged with 74.4 g (0.30 mol) of diphenyl methylphosphonate, 31.2 g (0.30 …
Number of citations: 15 pubs.acs.org
RM Moriarty, A Tao, C Condeiu, R Gilardi - Tetrahedron letters, 1997 - Elsevier
… Here we present a new phosphonylation methodology 7 using diphenyl methylphosphonate and featuring high diastereoselectivities and suitability for very hindered alcohol substrates …
Number of citations: 11 www.sciencedirect.com
LA Brown, TR Larson, IA Graham, C Hawes… - New …, 2013 - Wiley Online Library
… In this study we characterize the effects of a small molecule, diphenyl methylphosphonate, … of diphenyl methylphosphonate treatment on seedlings. Diphenyl methylphosphonate causes …
Number of citations: 19 nph.onlinelibrary.wiley.com
J Herweh - The Journal of Organic Chemistry, 1966 - ACS Publications
Page 441. Column 2, line 13,“3.90” should read “4.33.” Roy L. Whistler and Charles S. Campbell: Synthesis of Septanose Derivatives of 6-Deoxy-6-mercapto-D-galactose. Page 818. …
Number of citations: 0 pubs.acs.org
MK Templeton, WH Weinberg - Journal of the American Chemical …, 1985 - ACS Publications
… (DMMP), and diphenyl methylphosphonate (DPMP). The … )2(CH3)P(0), and diphenyl methylphosphonate (C6H50)2(CH3)P(0). … Evidently, the adsorption of diphenyl …
Number of citations: 118 pubs.acs.org
I Sigal, FH Westheimer - Journal of the American Chemical …, 1979 - ACS Publications
… We now report that, when diphenyl methylphosphonate is heated with acid in 60:40 dimethoxyethane (DME)-… Diphenyl methylphosphonate enriched in 180 was prepared by hydrolyzing …
Number of citations: 25 pubs.acs.org
RJ Gregory - Journal of the Chemical Society, Perkin Transactions 2, 1993 - pubs.rsc.org
… acid via P-0 bond cleavage proceeds at rates at least lo4 times greater than diethyl difluoromethylphosphonate and lo6 times greater than diphenyl methylphosphonate. Buffer catalysis …
Number of citations: 27 pubs.rsc.org
T Wu, AM Piotrowski, Q Yao… - Journal of applied …, 2006 - Wiley Online Library
… A novel route of synthesis of polyphosphonates was performed by reacting epoxy resins with diphenyl phenylphosphonate or diphenyl methylphosphonate.30 This reaction was carried …
Number of citations: 20 onlinelibrary.wiley.com
CM Timperley - Best Synthetic Methods, 2015 - Elsevier
Synthetic methods for phosphonyl compounds are described. The methods cover 37 classes of compounds. These include species of general structure: R(R'O)P(O)H, RP(O)X 2 [X = Cl, …
Number of citations: 7 www.sciencedirect.com

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